2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0708457
InChI:
InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3
SMILES:
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C27H30N2O2
Molecular Weight:
414.5 g/mol
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
CAS No.:
Cat. No.: VC0708457
Molecular Formula: C27H30N2O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30N2O2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
| Standard InChI | InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3 |
| Standard InChI Key | UUQSBHGBICQKCU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator